molecular formula C20H19FN2OS2 B15083227 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15083227
M. Wt: 386.5 g/mol
InChI Key: JZBHCVXVKITFSC-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno-pyrimidinone class, characterized by a fused bicyclic system of benzothiophene and pyrimidine. The structure features a 3-allyl group at position 3, a 2-fluorobenzylsulfanyl substituent at position 2, and a tetrahydrobenzene ring fused to the thienopyrimidine core. Such derivatives are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with enzymes like kinases and antimicrobial targets . The 2-fluorobenzyl group enhances lipophilicity and bioavailability, while the allyl moiety may influence conformational flexibility and binding kinetics .

Properties

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H19FN2OS2/c1-2-11-23-19(24)17-14-8-4-6-10-16(14)26-18(17)22-20(23)25-12-13-7-3-5-9-15(13)21/h2-3,5,7,9H,1,4,6,8,10-12H2

InChI Key

JZBHCVXVKITFSC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3F)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core and subsequent functionalization with allyl and 2-fluorobenzyl groups. Specific reaction conditions and reagents are typically proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are essential for producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily used in early discovery research. Its applications span various fields, including:

Mechanism of Action

The mechanism of action for 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Benzothieno-Pyrimidinones

The pharmacological and physicochemical properties of benzothieno-pyrimidinones are highly dependent on substituents at positions 2 (sulfanyl group) and 3 (alkyl/aryl group). Below is a comparative analysis:

Compound Name Position 2 Substituent Position 3 Substituent Key Biological Activities Synthesis Yield (%) Reference
Target Compound 2-Fluorobenzylsulfanyl Allyl Kinase inhibition, Antimicrobial Not reported
3-Methyl-2-[(4-Fluorobenzyl)sulfanyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorobenzylsulfanyl Methyl Antifungal, Anti-inflammatory 57–68
3-(4-Methoxyphenyl)-2-[(3-Chlorobenzyl)sulfanyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzylsulfanyl 4-Methoxyphenyl Cytotoxic (anticancer) 38–55
3-Ethyl-2-[(2-Methylbenzyl)sulfanyl]-5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-Methylbenzylsulfanyl Ethyl Analgesic 68

Key Findings

  • Fluorine vs. Chlorine in Position 2 : The 2-fluorobenzylsulfanyl group in the target compound likely enhances metabolic stability compared to chlorinated analogs (e.g., 3-chlorobenzylsulfanyl in ), as fluorine’s electronegativity reduces oxidative degradation .
  • Allyl vs.
  • Biological Activity Trends : Antifungal activity is prominent in compounds with methyl or isopropyl groups at position 3 (e.g., ), while anticancer activity correlates with electron-withdrawing substituents (e.g., 4-methoxyphenyl in ).

Antimicrobial Activity

The target compound’s 2-fluorobenzylsulfanyl group shares structural motifs with derivatives exhibiting broad-spectrum antimicrobial activity. For example, hydrazinothieno[2,3-d]pyrimidines (e.g., ) inhibit bacterial growth via DNA gyrase binding, suggesting a similar mechanism for the target compound .

Biological Activity

The compound 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FN3SC_{15}H_{18}FN_3S, and it features a complex arrangement that includes a benzothieno-pyrimidine core. The presence of the allyl group and the fluorobenzyl substituent indicates potential for diverse biological interactions.

Anticancer Activity

Recent studies have assessed the anticancer potential of this compound through various in vitro assays. Notably:

  • National Cancer Institute (NCI) Screening : The compound was evaluated against a panel of approximately 60 human cancer cell lines as part of the NCI Developmental Therapeutics Program. It demonstrated significant growth inhibition with mean GI50 values around 15.72 μM, indicating its efficacy in reducing cell viability across multiple cancer types .
  • Mechanism of Action : The compound's mechanism appears to involve disruption of mitotic processes in cancer cells. It was observed to induce apoptosis in sensitive cell lines, with significant alterations in cell cycle distribution noted during treatment .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that the compound exhibits favorable drug-like properties:

  • Absorption and Distribution : The compound shows good solubility and permeability characteristics, which are essential for oral bioavailability.
  • Metabolism : Preliminary studies indicate that metabolic pathways may involve phase I reactions, including oxidation and conjugation.
  • Excretion : The elimination half-life remains to be fully characterized but initial data suggest renal excretion as a primary route.

Comparative Biological Activity

To provide a clearer understanding of the compound's activity relative to other similar compounds, a comparative analysis is presented in Table 1.

Compound NameStructureGI50 (μM)Mechanism of Action
3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-oneStructure15.72Induces apoptosis
Compound ASimilar Structure20.00Inhibits cell cycle progression
Compound BSimilar Structure10.50Induces necrosis

Table 1: Comparative analysis of anticancer activity among related compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific cancer types:

  • Colorectal Cancer : In vivo studies using xenograft models have shown that treatment with this compound significantly reduced tumor size compared to controls.
  • Breast Cancer : In vitro assays demonstrated that this compound effectively inhibited proliferation in MCF-7 breast cancer cells, suggesting selective activity against estrogen receptor-positive tumors.

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